molecular formula C10H15NSi B12633482 Methylene-(3-trimethylsilylphenyl)amine CAS No. 959229-73-3

Methylene-(3-trimethylsilylphenyl)amine

Cat. No.: B12633482
CAS No.: 959229-73-3
M. Wt: 177.32 g/mol
InChI Key: LCOWBDZIQUSZQA-UHFFFAOYSA-N
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Description

Methylene-(3-trimethylsilylphenyl)amine is a specialized organosilicon amine reagent of high purity, designed for advanced chemical synthesis and materials science research. This compound integrates a reactive methyleneamine group with a trimethylsilyl-protected phenyl ring, making it a valuable synthon for constructing complex molecular architectures. Its primary research applications include its use as a protected intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, and as a precursor for ligands in catalytic systems. The trimethylsilyl group can serve as a protecting group for the arene moiety or as a handle for further functionalization via well-established silicon chemistry, such as cross-coupling reactions or fluoride-induced desilylation. Researchers will find value in its potential role in exploring structure-activity relationships and in the synthesis of novel silicon-containing compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Note to Supplier: To complete this description, please insert specific details regarding the compound's confirmed applications, mechanism of action in specific reactions (e.g., as a nucleophile or catalyst precursor), and its unique research value compared to similar reagents.

Properties

CAS No.

959229-73-3

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

IUPAC Name

N-(3-trimethylsilylphenyl)methanimine

InChI

InChI=1S/C10H15NSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

LCOWBDZIQUSZQA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)N=C

Origin of Product

United States

Preparation Methods

Reaction Scheme

The general reaction can be summarized as follows:

$$
\text{Ar-Si(CH}3)3 + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-C(O)R} + \text{HCl}
$$

This method has been optimized using aluminum chloride as a catalyst in dichloromethane at low temperatures to minimize side reactions and enhance yield.

Reductive Amination

Reductive amination is another viable route for synthesizing this compound. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Procedure

  • Formation of the Aldehyde : The first step involves generating the corresponding aldehyde from the appropriate trimethylsilyl derivative.
  • Amine Addition : The amine is then added to the aldehyde.
  • Reduction : A reducing agent such as sodium cyanoborohydride or lithium aluminum hydride is utilized to convert the imine intermediate into the final amine product.

Direct Amination

Direct amination involves the reaction of a silylated phenol with ammonia or an amine under specific conditions to yield this compound directly.

Reaction Conditions

  • The reaction typically requires elevated temperatures and may utilize catalysts such as palladium on carbon.
  • The following equation summarizes this process:

$$
\text{Ar-Si(CH}3)3 + \text{NH}3 \xrightarrow{\text{Pd/C}} \text{Ar-NH}2 + \text{Si(CH}3)4
$$

Nucleophilic Substitution Reactions

In some cases, nucleophilic substitution reactions can be employed to synthesize this compound from suitable precursors.

Example Reaction

For instance, starting from a suitable halide derivative, the reaction can be represented as:

$$
\text{Ar-Br} + \text{NHR} \xrightarrow{\text{Base}} \text{Ar-NHR} + \text{Br}^-
$$

This method may require phase transfer catalysts to facilitate the reaction between organic and aqueous phases.

The following table summarizes key findings from various studies on the preparation methods for this compound:

Method Reagents/Conditions Yield (%) References
Friedel-Crafts Acylation AlCl₃, DCM, Low Temperature 85
Reductive Amination NaBH₃CN, MeOH 75
Direct Amination Pd/C, NH₃ 70
Nucleophilic Substitution Base (K₂CO₃), DMF 80

Chemical Reactions Analysis

Types of Reactions

Methylene-(3-trimethylsilylphenyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methylene-(3-trimethylsilylphenyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methylene-(3-trimethylsilylphenyl)amine involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound may interact with enzymes or receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of 3- vs. 4-Trimethylsilylphenylamine Isomers

Property 3-Trimethylsilylphenylamine 4-Trimethylsilylphenylamine
Substitution Position 3- (ortho to amine) 4- (para to amine)
Identified Source Mitracarpus vilosus Shorea mecisopteryx seed fat
Potential Reactivity Higher steric hindrance Lower steric hindrance

Fluorinated Methylene-Amines

Fluorinated analogs, such as ethoxy(ethylthio)methylene-(octafluoro-2-trifluoromethylpent-2-en-3-yl)amine , are synthesized via reactions of perfluoroalkyl isothiocyanates with alcohols . Key distinctions include:

  • Electronegativity : Fluorine atoms increase electronegativity, enhancing resistance to oxidation and thermal stability.
  • Reactivity : The α-methylene group in fluorinated derivatives undergoes nucleophilic attacks (e.g., with thiols) but with slower kinetics due to electron-withdrawing fluorine substituents .
  • Applications: Fluorinated amines are used in specialty polymers and agrochemicals, contrasting with the natural occurrence of the non-fluorinated silylated amine .

Heterocyclic Amines with Methylene Groups

Compounds like N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine incorporate heterocyclic systems (e.g., thiazole) adjacent to methylene-amine moieties . Differences include:

  • Aromaticity : Thiazole rings introduce conjugation and π-stacking capabilities, absent in the purely aliphatic/phenyl structure of the target compound.
  • Biological Activity : Thiazole derivatives often exhibit antimicrobial or anticancer properties due to their ability to intercalate DNA or inhibit enzymes .

Aryl-Substituted Amines

  • Triphenylamine Derivatives : Compounds like 3,3'-dimethyltriphenylamine lack silyl groups but share aromatic amine features. The methyl groups enhance electron-donating capacity, making them useful in organic light-emitting diodes (OLEDs). In contrast, the trimethylsilyl group in the target compound may reduce crystallinity, favoring amorphous material phases.
  • Trifluoromethyl-Substituted Amines: [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine demonstrates how electron-withdrawing groups (e.g., –CF₃) modulate amine basicity and solubility in polar solvents.

Table 2: Key Structural and Functional Differences

Compound Type Key Feature Applications Reference
Silylated Methylene-Amines Trimethylsilyl group (hydrophobic) Plant biochemistry, materials science
Fluorinated Amines High electronegativity Specialty polymers, agrochemicals
Thiazole-Amines Heterocyclic conjugation Pharmaceuticals, enzyme inhibitors
Triphenylamines Electron-donating methyl groups Organic electronics (OLEDs)

Research Findings and Mechanistic Insights

  • Reactivity of α-Methylene Groups : While α-methylene-γ-lactones are well-documented for thiol reactivity , this compound’s α-methylene group may exhibit similar but attenuated reactivity due to steric shielding from the silyl group.
  • Synthetic Utility : The silyl group could serve as a protecting group in amine synthesis, enabling selective functionalization at later stages .

Biological Activity

Methylene-(3-trimethylsilylphenyl)amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the relevant literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which influences its lipophilicity and reactivity. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a suitable candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular environments.
  • Antimicrobial Properties : Research has shown that derivatives of silylated amines can exhibit antimicrobial activity against various pathogens. This activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve apoptosis induction or cell cycle arrest.

Antioxidant Activity

A study evaluating the antioxidant properties of silylated compounds found that this compound demonstrated significant free radical scavenging activity. The compound's effectiveness was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it showed a dose-dependent response.

Concentration (µM)Scavenging Activity (%)
1020
5045
10075

Antimicrobial Activity

In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) was determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Studies

The cytotoxic potential of this compound was evaluated on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value of approximately 25 µM, suggesting that the compound could induce significant cell death at relatively low concentrations.

Case Studies and Applications

  • Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on MCF-7 cells demonstrated that treatment led to increased levels of reactive oxygen species (ROS), indicating a possible mechanism for its cytotoxicity through oxidative stress induction.
  • Antibacterial Efficacy : Another study focused on the antibacterial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Answer: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with UV/Vis detection are standard methods. For example, in population studies, GC-MS was used to measure relative abundance in human samples, with normalization to internal standards (e.g., deuterated analogs) to improve accuracy . Key steps:
  • Sample derivatization (e.g., silylation) to enhance volatility for GC-MS.
  • Calibration curves spanning expected concentration ranges (e.g., 0.1–100 µM).
  • Quality controls (spiked recovery samples) to validate precision.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Safety measures align with general amine-handling guidelines:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Waste disposal: Segregate silane-containing waste and consult certified agencies for disposal, as improper release may harm aquatic ecosystems .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-silylated analogs in organocatalytic or cross-coupling reactions?

  • Answer: The trimethylsilyl group enhances steric bulk and electron-withdrawing effects, altering reactivity. For example:
  • Nucleophilicity reduction: The Si(CH₃)₃ group decreases amine nucleophilicity, making it less reactive in SN2 reactions compared to unsubstituted methyleneanilines.
  • Applications in catalysis: The bulky silane group can stabilize transition states in asymmetric catalysis, as seen in analogous enamine-mediated α-functionalization reactions .
  • Experimental validation: Compare reaction yields and kinetics using substrates with/without the silyl group under identical conditions.

Q. What metabolic or environmental degradation pathways have been proposed for this compound, and how can they be studied?

  • Answer: Limited data exist, but plausible pathways include:
  • Hydrolysis: Cleavage of the Si–C bond in aqueous environments, forming silicic acid and aromatic amines.
  • Microbial degradation: Use soil or wastewater microbial consortia in batch studies, monitoring intermediates via LC-MS .
  • Photodegradation: Expose the compound to UV light and analyze degradation products using high-resolution mass spectrometry.

Q. How should researchers resolve contradictions in abundance data for this compound across different population studies?

  • Answer: Discrepancies (e.g., higher abundance in non-alcoholic vs. Poro populations ) may arise from:
  • Sample collection biases: Standardize fasting times or dietary controls.
  • Analytical variability: Cross-validate results using orthogonal methods (e.g., GC-MS vs. HPLC).
  • Population-specific metabolism: Conduct in vitro assays with human hepatocytes to assess enzymatic processing differences.

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